molecular formula C7H13F6O3PSi B14074601 Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite CAS No. 101803-22-9

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite

Cat. No.: B14074601
CAS No.: 101803-22-9
M. Wt: 318.23 g/mol
InChI Key: KXLXKEXJQQYLMY-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is a specialized organophosphorus reagent designed for advanced synthetic applications, particularly in pharmaceutical and materials science research. Its primary research value lies in its dual functional groups; the phosphite moiety acts as a phosphorus nucleophile for forming P-C (phosphonate) and P-O (phosphate ester) bonds, while the trimethylsilyl group can serve as a protecting group or a mild activating agent. This makes it exceptionally useful in multi-step synthesis where controlled reactivity is crucial. A key application is its use in the Michaelis-Arbuzov and related reactions to synthesize complex, fluorinated phosphonates, which are valuable as enzyme inhibitor analogues or bioisosteres in drug discovery. The presence of the 2,2,2-trifluoroethyl groups enhances the lipophilicity and metabolic stability of the resulting phosphorus-containing compounds. Researchers also employ this reagent to prepare mixed phosphate esters under mild conditions, leveraging the different reactivities of its ester groups. The mechanism of action typically involves the nucleophilic phosphorus center attacking electrophilic carbons (e.g., in alkyl halides or carbonyl derivatives), often facilitated by the silyl group's ability to scavenge leaving groups or modulate the phosphite's nucleophilicity in situ. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

101803-22-9

Molecular Formula

C7H13F6O3PSi

Molecular Weight

318.23 g/mol

IUPAC Name

bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite

InChI

InChI=1S/C7H13F6O3PSi/c1-18(2,3)16-17(14-4-6(8,9)10)15-5-7(11,12)13/h4-5H2,1-3H3

InChI Key

KXLXKEXJQQYLMY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP(OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Substitution with Trimethylsilyl and Trifluoroethyl Groups

This method involves sequential nucleophilic substitution of chlorine atoms in phosphorus trichloride (PCl₃):

  • First substitution :
    PCl₃ reacts with 2,2,2-trifluoroethanol in the presence of a base (e.g., triethylamine) to form PCl₂(OC₂F₅).
  • Second substitution :
    The dichloride intermediate reacts with trimethylsilyl alcohol (TMS-OH) to yield PCl(OC₂F₅)(OTMS).
  • Final substitution :
    A third equivalent of 2,2,2-trifluoroethanol replaces the remaining chlorine atom, producing this compound.

Key considerations :

  • Stoichiometric control is critical to avoid over-alkylation.
  • Yields are moderate (50–65%) due to competing side reactions.

Modified Garegg–Samuelsson Approach

Silyl-Phosphite Intermediate Formation

Building on the Garegg–Samuelsson reaction conditions used for Still–Gennari reagents, this method employs trimethylsilyl chloride (TMS-Cl) as a silylating agent:

  • Phosphorylation :
    Trimethyl phosphite reacts with TMS-Cl to form methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate.
  • Trifluoroethylation :
    The intermediate undergoes transesterification with 2,2,2-trifluoroethanol, replacing methyl groups with trifluoroethyl groups.

Advantages :

  • Higher yields (75–85%) compared to direct alkylation.
  • Scalable to multi-gram quantities.

Alkali Metal Alkoxide-Mediated Synthesis

Solvent and Reactant Optimization

A patent-pending method (CN106046046A) describes the use of alkali metal silicon alkoxides (e.g., trimethyl silicane potassium alcoholate) and phosphorus halides in alkanes or ethers:

  • Reaction setup :
    Trimethyl silicane potassium alcoholate and PCl₃ are combined in tetrahydrofuran (THF) at 0°C.
  • Substitution :
    2,2,2-Trifluoroethanol is added dropwise, replacing chlorine atoms.
  • Workup :
    Inorganic salts (KCl) are filtered, and the product is isolated via reduced-pressure distillation.

Performance metrics :

  • Purity: ≥99.6%.
  • Reaction time: 6–8 hours (vs. 20 hours for traditional methods).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Direct alkylation 50–65 90–95 Low Side reactions with excess PCl₃
Garegg–Samuelsson 75–85 98 Moderate Requires TMS-Cl handling
Alkali metal alkoxide 90–94 99.6 High Sensitive to moisture

Mechanistic Insights and Byproduct Management

Role of Trimethylsilyl Groups

The TMS moiety enhances solubility in nonpolar solvents and stabilizes the phosphorus center against hydrolysis. However, residual HCl from substitution reactions can protonate the phosphite ester, necessitating rigorous base scavenging (e.g., triethylamine).

Mitigating Trifluoroethanol Side Reactions

Excess 2,2,2-trifluoroethanol may lead to trisubstituted byproducts. Kinetic control via low-temperature addition (−10°C) suppresses this issue.

Industrial-Scale Production Challenges

Purification Techniques

  • Distillation : Boiling points under reduced pressure (e.g., 90°C at 20 mmHg) enable separation from trimethylsilyl ether byproducts.
  • Crystallization : Low-temperature recrystallization in hexane improves purity to >99.5%.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates.

    Reduction: It can be reduced to form phosphonates.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Phosphates

    Reduction: Phosphonates

    Substitution: Various substituted phosphites

Scientific Research Applications

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphorus center. The trimethylsilyl group enhances its reactivity and stability, making it a versatile reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is unique due to the presence of both trifluoroethyl and trimethylsilyl groups, which confer distinct chemical properties. The combination of these groups enhances its reactivity and stability, making it a valuable compound in various applications.

Biological Activity

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (BTFEP) is a phosphonate compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article reviews the biological activity of BTFEP, focusing on its synthesis, reactivity, and applications in various fields.

BTFEP is characterized by its stability under ambient conditions and low toxicity compared to traditional phosphorous halides. It serves as an effective precursor for synthesizing cyclic H-phosphonates and other phosphonate derivatives through microwave-assisted reactions. The synthesis typically involves alcoholysis reactions that yield various cyclic H-phosphonates with short reaction times and minimal side products .

Biological Activity

The biological activity of BTFEP can be attributed to its role as a phosphonate in biochemical pathways. The compound has shown promise in the following areas:

  • Antiviral Activity : Research indicates that BTFEP derivatives may exhibit antiviral properties, particularly against HIV. The stability of these compounds in biological media correlates with their efficacy as potential therapeutic agents .
  • Enzyme Interaction : BTFEP can act as a substrate for certain enzymes involved in hydrolytic cleavage, although such enzymes are rare. The hydrolysis of BTFEP derivatives can lead to the release of biologically active phosphates, which are crucial for cellular functions .
  • Nucleoside Analogues : BTFEP has been explored as a precursor for nucleoside phosphates, which are essential for nucleotide synthesis. The conversion of these compounds within cells can lead to the generation of active metabolites that may inhibit viral replication .

Case Studies

Several studies have investigated the biological implications of BTFEP and its derivatives:

  • Antiviral Efficacy : A study demonstrated that diaryl ddU phosphate derived from BTFEP exhibited concentration-dependent anti-HIV activity, suggesting its potential as a prodrug that converts into an active nucleotide within cells .
  • Phosphonate Stability : Research on the stability of various phosphonate compounds showed that modifications in aryl groups could significantly affect their half-life in biological systems, impacting their therapeutic potential .
  • Regioselectivity in Reactions : A study on aryne trapping reactions involving BTFEP highlighted its influence on regioselectivity due to electronic effects from the trifluoroethyl groups, which could be leveraged to enhance the selectivity of drug candidates .

Data Table: Biological Activities of BTFEP Derivatives

Compound TypeBiological ActivityReference
Diaryl ddU phosphateAnti-HIV activity
Cyclic H-phosphonatesPotential enzyme substrates
Nucleoside analoguesInhibition of viral replication

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